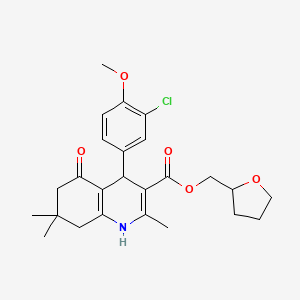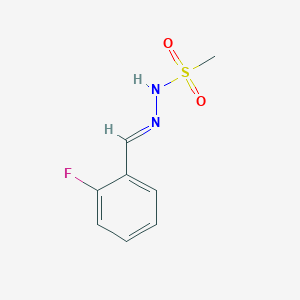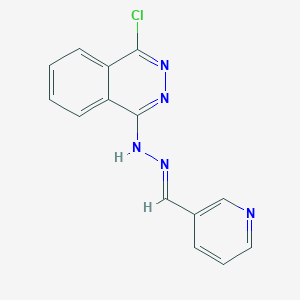![molecular formula C19H24N2O4 B5562991 N-[(1-phenyl-1H-pyrrol-2-yl)methyl]cyclohexanamine oxalate](/img/structure/B5562991.png)
N-[(1-phenyl-1H-pyrrol-2-yl)methyl]cyclohexanamine oxalate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-[(1-phenyl-1H-pyrrol-2-yl)methyl]cyclohexanamine oxalate” is a complex organic compound that contains a pyrrole ring, which is a five-membered aromatic ring with alternating double bonds and a nitrogen atom . The compound also contains a phenyl group (a benzene ring), a cyclohexanamine moiety (a six-membered ring with an amine group), and an oxalate group . Pyrrole-containing compounds are known to exhibit a wide range of biological activities and are found in many natural products .
Synthesis Analysis
The synthesis of pyrrole-containing compounds can be achieved through various methods. One common approach is the Paal-Knorr pyrrole synthesis, which involves the condensation of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines . Another method involves the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring .Molecular Structure Analysis
The molecular structure of “N-[(1-phenyl-1H-pyrrol-2-yl)methyl]cyclohexanamine oxalate” is complex due to the presence of multiple functional groups. The pyrrole ring contributes to the planarity of the molecule, while the phenyl and cyclohexanamine groups add three-dimensionality . The oxalate group likely forms ionic or hydrogen bonds with the amine group of the cyclohexanamine .Chemical Reactions Analysis
Pyrrole-containing compounds can undergo a variety of chemical reactions. For instance, they can react with alkyl halides, sulfonyl chlorides, and benzoyl chloride to give substituted pyrroles . They can also undergo Michael addition with electrophilic olefins to afford N-alkylpyrroles .科学的研究の応用
Crystal Packing and Intermolecular Interactions
Research highlights the importance of C–H⋯N, C–H⋯π, and π⋯π interactions in the crystal packing of related isomeric structures, demonstrating the role of these interactions in determining the structural conformation and stability of molecular assemblies (Lai, Mohr, & Tiekink, 2006).
Synthetic Applications
Studies on the reactivity of similar cyclic and acyclic amines have provided insights into synthetic pathways leading to various products with potential biological activities. For example, reactions of related structures have been explored for the synthesis of compounds with hydrogen-bonded sheets or dimers, showcasing the diversity in molecular architecture and potential applications in medicinal chemistry (Orrego Hernandez et al., 2015).
Catalytic Properties
The compound and its derivatives have been involved in research exploring catalytic properties, particularly in asymmetric synthesis and conjugate additions. This highlights the potential of such molecules in facilitating enantioselective reactions, a key aspect in the development of pharmaceuticals and fine chemicals (Morimoto*, Yamaguchi, Suzuki, & Saitoh, 2000).
Organocatalysis and Asymmetric Synthesis
The use of related structures in organocatalysis has been demonstrated, particularly in the efficient stereoselective Michael addition of cyclohexanone and cyclopentanone to nitroolefins. This showcases the compound's relevance in synthesizing stereochemically complex molecules with high yield and selectivity (Singh et al., 2013).
Anticancer Activity
Research on derivatives indicates potential anticancer activities, with some synthesized compounds showing efficacy against various cancer cell lines. This suggests that modifications of the "N-[(1-phenyl-1H-pyrrol-2-yl)methyl]cyclohexanamine oxalate" structure could lead to promising therapeutic agents (Kumar, Kumar, Roy, & Sondhi, 2013).
Molecular Structure and Stability
Investigations into related compounds' molecular structures and stability under various conditions contribute to our understanding of their chemical properties and potential applications in materials science and pharmaceutical development (Kubicki, Bassyouni, & Codding, 2000).
将来の方向性
The future directions for research on “N-[(1-phenyl-1H-pyrrol-2-yl)methyl]cyclohexanamine oxalate” could involve exploring its potential biological activities and therapeutic applications. Given the diverse nature of pyrrole-containing compounds, this compound could be a potential source of biologically active compounds .
特性
IUPAC Name |
oxalic acid;N-[(1-phenylpyrrol-2-yl)methyl]cyclohexanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2.C2H2O4/c1-3-8-15(9-4-1)18-14-17-12-7-13-19(17)16-10-5-2-6-11-16;3-1(4)2(5)6/h2,5-7,10-13,15,18H,1,3-4,8-9,14H2;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTSKCFJMVAIHMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NCC2=CC=CN2C3=CC=CC=C3.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclohexyl-(1-phenyl-1H-pyrrol-2-ylmethyl)-amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-amino-2-{[2-(5-methyl-2-furyl)-2-oxoethyl]thio}-4(3H)-quinazolinone](/img/structure/B5562911.png)
![3-(5-{2-[(3-phenyl-1H-pyrazol-5-yl)carbonyl]carbonohydrazonoyl}-2-furyl)benzoic acid](/img/structure/B5562912.png)
![1-{4-[(4-acetyl-6-hydroxy-1,4-diazepan-1-yl)methyl]-2-thienyl}ethanone](/img/structure/B5562915.png)
![3-{2-[(2-methylthieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-1,3-oxazolidin-2-one](/img/structure/B5562919.png)
![1,3-dimethyl-5-[2-(piperidin-1-ylmethyl)-1,4-oxazepan-4-yl]-1H-pyrazolo[3,4-d][1,3]thiazole](/img/structure/B5562924.png)

![N-{2-[2-(2,4-dimethoxybenzylidene)hydrazino]-2-oxoethyl}-N-(4-phenoxyphenyl)methanesulfonamide](/img/structure/B5562952.png)
![4-[(3,5-difluoropyridin-2-yl)carbonyl]-6-(pyrrolidin-1-ylmethyl)-1,4-oxazepan-6-ol](/img/structure/B5562968.png)
![1-(3-chlorophenyl)-4-{[1-(2-methoxyethyl)-5-oxo-3-pyrrolidinyl]carbonyl}-2-piperazinone](/img/structure/B5562970.png)



![2-(4-methoxyphenyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5562999.png)
![1-{[3-(4-fluorophenyl)-5-isoxazolyl]carbonyl}-4-(2-furoyl)piperazine](/img/structure/B5563007.png)